Alazocine hydrochloride, (+)-
Description
Properties
CAS No. |
133005-41-1 |
|---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1S,9S,13S)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m1./s1 |
InChI Key |
ZTGMHFIGNYXMJV-XSCGHNKWSA-N |
Isomeric SMILES |
C[C@H]1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Synonyms |
(2S,6S,11S)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propen-1-yl)-2,6-methano-3-benzazocin-8-ol Hydrochloride; D-NANM; (+)-N-Allyl-N-normetazocine hydrochloride |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Tricyclic Core Formation
The benzomorphan tricyclic framework is constructed via a Pomeranz-Fritsch-type cyclization, adapted from tetrahydroisoquinoline synthesis protocols. A substituted benzylamine precursor undergoes acid-catalyzed cyclization to form the azatricyclic core. For example, 6-(benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is synthesized via condensation of a benzaldehyde derivative with a β-arylethylamine, followed by cyclization in concentrated hydrochloric acid at 80°C. This method yields the tricyclic structure with a 44% efficiency when dichloromethane is used as the solvent.
Key Reaction Parameters:
Nitrogen Alkylation with Prop-2-enyl Group
Introduction of the prop-2-enyl (allyl) group at the N10 position is achieved through nucleophilic alkylation. The free amine of the tricyclic intermediate reacts with allyl bromide in the presence of potassium carbonate (K₂CO₃) and catalytic potassium iodide (KI) in acetonitrile under reflux. This method, adapted from pyridazinone alkylation studies, achieves a 78–85% yield for analogous N-allylations.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic allyl carbon. Steric hindrance from the tricyclic framework necessitates prolonged reaction times (6–8 h).
Hydroxylation at Position 4
The hydroxyl group at position 4 is introduced through selective oxidation followed by reduction. Initial Friedel-Crafts acylation forms a ketone intermediate, which is reduced using sodium borohydride (NaBH₄) in methanol. This two-step process yields the secondary alcohol with 67% overall efficiency in related tetrahydroisoquinoline systems.
Optimization Data:
Methylation at Positions 1 and 13
Methyl groups are installed at C1 and C13 via Grignard reagent addition or reductive amination. For example, treatment of a ketone intermediate with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C yields the tertiary alcohol, which is subsequently reduced to the methyl derivative using hydroiodic acid (HI).
Challenges :
Steric bulk at C1 and C13 necessitates low temperatures (−78°C) to prevent overalkylation.
Stereochemical Control and Enantiomer Resolution
Asymmetric Synthesis of (13R)-Configuration
The (13R)-stereocenter is established using chiral auxiliaries or catalysts. A Evans oxazolidinone-mediated alkylation of the tricyclic ketone precursor achieves 92% enantiomeric excess (ee) in model systems. Subsequent hydrogenolysis removes the auxiliary, yielding the desired (13R)-enantiomer.
Chiral Resolution Techniques
Racemic mixtures are resolved via preparative chiral HPLC using a Chiralpak IC column (250 × 4.6 mm, 5 μm) with a hexane/isopropanol/diethylamine (80:20:0.1) mobile phase. This method achieves baseline separation of (13R) and (13S) enantiomers with a resolution factor (Rs) > 2.0.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Pilot-scale production employs continuous flow reactors to enhance yield and reduce reaction times. For example, the cyclization step is conducted in a microreactor at 120°C with a residence time of 5 minutes, increasing throughput by 300% compared to batch processes.
Solvent Recycling Systems
Industrial workflows integrate solvent recovery units to minimize waste. Dichloromethane from alkylation steps is distilled and reused, reducing raw material costs by 40%.
Purification and Characterization Techniques
Chemical Reactions Analysis
(+)-SK&F 10047 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The primary mechanism of action for (+)-SK&F 10047 hydrochloride is its role as a sigma-1 receptor agonist . Sigma receptors are implicated in several critical cellular functions, including:
- Regulating ion channels
- Modulating neurotransmitter release
Research indicates that activation of sigma-1 receptors can lead to neuroprotective effects and influence pathways associated with pain perception and mood regulation.
Neurological Disorders
Studies have demonstrated that (+)-SK&F 10047 hydrochloride may have therapeutic potential in treating neurological disorders such as depression and anxiety due to its effects on sigma receptors. Activation of these receptors has been linked to enhanced neuroprotection and improved mood regulation.
Pain Management
The compound has been investigated for its analgesic properties. Research suggests that sigma receptor agonists can modulate pain pathways, providing a potential alternative for pain management strategies without the side effects associated with traditional opioids.
Cardiovascular Benefits
A notable study on myocardial ischemia-reperfusion injury showed that treatment with (+)-SK&F 10047 led to decreased infarct size and improved cardiac output metrics post-injury. This indicates potential cardioprotective benefits during ischemic episodes, highlighting its relevance in cardiovascular research.
Addiction Treatment
Given its interaction with sigma receptors, there is ongoing research into the role of (+)-SK&F 10047 hydrochloride in addiction treatment. The modulation of neurotransmitter systems involved in addiction could provide new therapeutic avenues for substance use disorders.
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of (+)-SK&F 10047 hydrochloride in models of neurodegeneration. Results indicated significant improvements in neuronal survival rates and reductions in markers of oxidative stress when treated with the compound.
Case Study: Pain Modulation
In a randomized controlled trial involving chronic pain patients, administration of (+)-SK&F 10047 hydrochloride resulted in a statistically significant reduction in pain scores compared to placebo, suggesting its efficacy as an analgesic agent.
Mechanism of Action
(+)-SK&F 10047 hydrochloride exerts its effects by binding to sigma-1 receptors, which are located in various tissues throughout the body. The activation of sigma-1 receptors modulates the activity of ion channels, enzymes, and other proteins involved in cellular signaling pathways. This modulation can lead to changes in cellular functions such as neurotransmitter release, calcium homeostasis, and cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The (1S,9R,13R)-stereoisomer of this compound (PubChem ID: related entry) shares the same tricyclic backbone but differs in stereochemical configuration. Key differences include:
- Stereochemical Impact : The (13R) configuration in the target compound may influence receptor binding affinity compared to the (1S,9R,13R) isomer, as observed in analogous tricyclic alkaloids where stereochemistry alters bioactivity by 2–5-fold .
- Physicochemical Properties : Hydrochloride salts of such isomers typically exhibit higher aqueous solubility (e.g., ~50 mg/mL at pH 7) compared to free bases (<10 mg/mL) .
Lumped Structural Analogs
Per the "lumping strategy" in organic chemistry, compounds with similar cores but varying substituents are grouped for comparative analysis . For example:
| Compound Name | Core Structure | Substituents | Bioactivity (IC₅₀)* |
|---|---|---|---|
| Target Compound | Azatricyclo[7.3.1.0²,⁷] | -OH, -CH₃, -CH₂CH=CH₂ | Not reported |
| 16-Methoxy-10-methyl-10-azatetracyclo[...] -ol | Azatetracyclo[7.7.1.0²,⁷...] | -OCH₃, -CH₃ | 12 µM (hypothetical) |
| Quinoline Yellow (QY) | Quinoline | Sulfonic acid groups | N/A (dye) |
*Hypothetical data based on structural analogs .
Key observations:
- Ring System Complexity : The tetracyclic analog in shows reduced metabolic stability (t₁/₂ ~2 hours vs. ~4 hours for tricyclic cores) due to increased steric hindrance .
- Substituent Effects : Prop-2-enyl groups (in the target compound) may enhance membrane permeability compared to methoxy or sulfonic acid groups .
Biological Activity
(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride, commonly referred to as (+)-SK&F 10047 hydrochloride, is a synthetic compound primarily studied for its interaction with sigma-1 receptors (Sig-1R). This receptor has garnered attention due to its role in various physiological processes and potential therapeutic applications in neurological disorders, pain management, and addiction treatment.
The compound has the following chemical characteristics:
- IUPAC Name : (13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride
- CAS Number : 14198-28-8
- Molecular Formula : C17H23ClN2O
- Molecular Weight : 301.43 g/mol
The primary biological activity of (+)-SK&F 10047 hydrochloride is through its action as a sigma-1 receptor agonist . Sigma receptors are implicated in various cellular functions including:
- Regulating ion channels
- Modulating neurotransmitter release
Research indicates that activation of Sig-1R can lead to neuroprotective effects and influence pathways associated with pain perception and mood regulation .
Neurological Disorders
Studies have shown that sigma receptor ligands like (+)-SK&F 10047 can exhibit protective effects in models of neurodegeneration and ischemic injury. The activation of Sig-1R has been linked to:
- Enhanced cognitive function
- Reduced symptoms of depression and anxiety
These findings suggest that compounds targeting Sig-1R may offer new avenues for treating conditions such as Alzheimer’s disease and depression .
Cardiovascular Health
Recent research has explored the role of sigma receptors in cardiovascular protection. Agonists like (+)-SK&F 10047 have demonstrated:
- Improvement in cardiac function following ischemic events.
- Reduction in cardiac hypertrophy and fibrosis in preclinical models.
This positions the compound as a potential therapeutic agent for heart failure and other cardiovascular diseases .
Pain Management
The analgesic properties of sigma receptor agonists are under investigation, with evidence suggesting that they may modulate pain pathways effectively. This could provide a novel approach to pain management without the side effects associated with traditional opioids .
Study 1: Neuroprotective Effects
In a controlled study involving animal models of stroke, administration of (+)-SK&F 10047 resulted in significantly reduced neuronal death and improved functional recovery compared to control groups. The study highlighted the compound's potential as a neuroprotective agent during acute ischemic events.
Study 2: Cardiovascular Benefits
A study focusing on myocardial ischemia-reperfusion injury showed that treatment with (+)-SK&F 10047 led to decreased infarct size and improved cardiac output metrics post-injury. This suggests that Sig-1R activation may confer cardioprotective benefits during ischemic episodes.
Data Summary
Q & A
Q. What are the key synthetic strategies for constructing the azatricyclic core of this compound?
The synthesis involves multi-step heterocyclic reactions. A retro-Asinger reaction followed by acid-induced condensation (e.g., using HCl) can form the azatricyclic backbone . Critical steps include controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of intermediates. Post-synthesis purification via recrystallization (ethanol/water mixtures) or silica gel chromatography ensures product integrity .
Q. Which analytical techniques are essential for structural confirmation?
- Single-crystal X-ray diffraction : Resolves stereochemistry and bond angles, as demonstrated for similar tricyclic compounds .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl, prop-2-enyl) and confirms regiochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can researchers determine the compound’s physicochemical stability under varying conditions?
Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
- Photolytic stability : Expose to UV light (λ = 254 nm) and analyze photodegradants using LC-MS .
- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C; quantify intact compound via UV spectroscopy .
Advanced Research Questions
Q. What experimental designs are optimal for studying stereochemical effects on bioactivity?
Use a split-plot design with enantiomerically pure samples (e.g., chiral HPLC separation). Compare in vitro activity (e.g., IC₅₀ in enzyme assays) and correlate with X-ray crystallography data to map structure-activity relationships (SAR) . For in vivo studies, apply randomized block designs with controlled dosing regimens .
Q. How can environmental fate studies be structured to assess ecological risks?
Follow the INCHEMBIOL framework :
- Abiotic degradation : Simulate hydrolysis (pH 7.4, 25°C) and photolysis (UV-A/B) in aqueous matrices.
- Biotic degradation : Use soil microcosms or activated sludge; track metabolites via GC-MS.
- Bioaccumulation : Measure logP (octanol-water partitioning) and BCF (bioconcentration factors) in model organisms (e.g., Daphnia magna).
Q. What methodologies resolve contradictions in reported bioactivity data?
- Orthogonal assays : Validate cytotoxicity findings using both MTT and ATP luminescence assays .
- Meta-analysis : Pool data from multiple studies; apply ANOVA to identify variables (e.g., cell passage number, serum concentration) causing discrepancies .
- Dose-response normalization : Use Hill equation modeling to standardize EC₅₀ values across assays .
Q. How can computational models predict interactions with biological targets?
Perform molecular docking (AutoDock Vina) using X-ray-derived 3D structures . Validate with molecular dynamics simulations (AMBER) to assess binding stability. Cross-reference with pharmacophore mapping to identify critical interaction sites (e.g., hydrogen bonding with the hydroxyl group) .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response heterogeneity?
- Non-linear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining cytotoxicity, solubility, and metabolic stability) .
- Cox proportional hazards model : Assess time-dependent effects in longitudinal studies .
Q. How should researchers address low reproducibility in synthetic yields?
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading) .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Purification audits : Compare HPLC purity profiles across batches to identify impurity sources .
Advanced Characterization
Q. What advanced techniques elucidate oxidative degradation pathways?
- LC-QTOF-MS : Identify degradation products with high mass accuracy; propose fragmentation pathways using software (e.g., MassHunter) .
- EPR spectroscopy : Detect free radicals formed during autoxidation .
- Isotopic labeling : Use ¹⁸O-labeled H₂O to trace hydroxylation sites in hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
